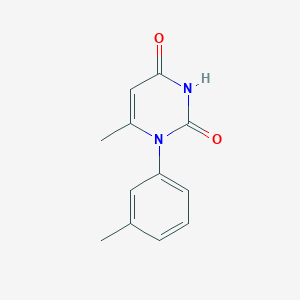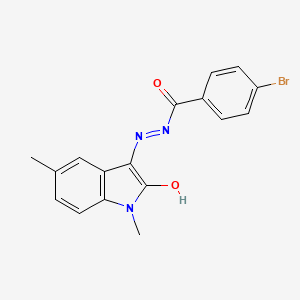methanone](/img/structure/B3438145.png)
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone
描述
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone, also known as DIBP, is a synthetic compound that belongs to the class of indolizine derivatives. DIBP has been studied extensively for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications.
作用机制
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone works by binding to a specific class of receptors in the brain known as GABA-A receptors. These receptors are responsible for regulating the activity of the neurotransmitter GABA, which plays a critical role in modulating neuronal activity and maintaining proper brain function. By binding to these receptors, [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone can modulate the activity of GABA and alter the overall balance of neural activity in the brain.
Biochemical and Physiological Effects:
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone has been shown to have a number of biochemical and physiological effects, including the ability to modulate neurotransmitter release, alter synaptic plasticity, and regulate the activity of ion channels in the brain. These effects make [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone a valuable tool for studying the underlying mechanisms of neurological disorders and for developing new therapeutic interventions.
实验室实验的优点和局限性
One of the major advantages of using [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone in laboratory experiments is its potent and selective effects on GABA-A receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one of the major limitations of using [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone is its potential toxicity and the need for careful dosing and monitoring to ensure the safety of experimental subjects.
未来方向
There are a number of potential future directions for research on [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone, including the development of new therapeutic interventions for neurological disorders, the study of the underlying mechanisms of synaptic plasticity, and the exploration of the potential use of [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone in other areas of scientific research. Additionally, further studies will be needed to better understand the potential toxicity and safety concerns associated with the use of [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone in laboratory experiments.
科学研究应用
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone has been shown to have potent effects on the central nervous system, including the ability to modulate neurotransmitter release and synaptic plasticity. These effects make [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone a valuable tool for studying the underlying mechanisms of neurological disorders and for developing new therapeutic interventions.
属性
IUPAC Name |
[6,8-dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5S2/c1-6-13-32(28,29)24-21-18(5)15-17(4)16-26(21)22(25(24)33(30,31)14-7-2)23(27)20-11-9-19(8-3)10-12-20/h9-12,15-16H,6-8,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRPNNKOPEFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B3438087.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438095.png)

![2-amino-6-[(3,4-dichlorobenzyl)thio]-4-(2-thienyl)pyridine-3,5-dicarbonitrile](/img/structure/B3438105.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B3438122.png)
![N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetamide](/img/structure/B3438125.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438128.png)
methanone](/img/structure/B3438151.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B3438156.png)
